2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Description
2-Methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a cyclopentane ring. The scaffold is characterized by a bridgehead nitrogen atom, which enhances its ability to interact with biological targets such as kinases and G-protein-coupled receptors . The 8-position pyrrolidin-1-yl group contributes to its pharmacological profile by modulating solubility and binding affinity, while the 2-methyl and 3-phenyl substituents influence steric and electronic properties . This compound has been explored in drug discovery due to its structural similarity to purine-based bioisosteres, making it a candidate for kinase inhibition and antiviral applications .
Properties
IUPAC Name |
11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-14-18(15-8-3-2-4-9-15)19-21-17-11-7-10-16(17)20(24(19)22-14)23-12-5-6-13-23/h2-4,8-9H,5-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMUMCLFDRGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323109 | |
| Record name | 11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896824-98-9 | |
| Record name | 11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced via a Diels-Alder reaction or through cyclization reactions involving suitable precursors.
Attachment of the Phenyl Group: The phenyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.
Incorporation of the Pyrrolidine Moiety: The pyrrolidine ring can be added via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the phenyl group, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and solvents such as dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties . The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. A study highlighted the structural diversity of these compounds and their ability to act as effective antitumor scaffolds by targeting specific enzymes and receptors associated with cancer progression .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity , particularly against kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling and metabolism. Inhibitors derived from pyrazolo[1,5-a]pyrimidines have shown effectiveness in treating diseases such as diabetes and cardiovascular disorders by regulating glucose levels and blood pressure .
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents . Compounds with a similar structure have demonstrated activity against various bacterial strains and fungi, suggesting that 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine could be developed into new antimicrobial therapies .
Photophysical Properties
The unique structure of pyrazolo[1,5-a]pyrimidines allows them to exhibit exceptional photophysical properties , making them suitable candidates for applications in material science. Their ability to act as fluorophores has been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's potential to form stable crystalline structures can enhance its performance in solid-state applications .
Summary of Research Findings
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Antitumor Efficacy : A study involving a series of synthesized pyrazolo[1,5-a]pyrimidines demonstrated significant reduction in tumor size in xenograft models, indicating potential for further development into anticancer drugs.
- Enzyme Inhibition : Clinical trials have shown that compounds targeting specific kinases can lead to improved outcomes in patients with chronic diseases, showcasing the therapeutic promise of this chemical class.
- Material Science Innovations : Recent advancements in the synthesis of these compounds have led to the development of new materials with enhanced optical properties for use in electronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 3, 5, 7, and 8 significantly altering biological activity, pharmacokinetics, and physicochemical properties. Below is a detailed comparison of structurally related compounds:
Substituent Variations at the 8-Position
The 8-position substituent is critical for target selectivity and potency:
- Biological Relevance: Similar compounds have shown activity as corticotropin-releasing factor 1 (CRF1) receptor antagonists .
- Biological Relevance: Trifluoromethyl-substituted analogs are explored for kinase inhibition due to strong electron-withdrawing effects .
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Structural and Physicochemical Properties
*Estimated based on similar compounds. †Predicted using analogous structures. ‡Calculated from molecular descriptors.
Impact of Substituent Optimization
- Potency : Introducing electron-withdrawing groups (e.g., CF₃ at position 8) enhances kinase inhibition by stabilizing ligand-receptor interactions .
- Solubility : Methoxyethyl or pyrrolidine groups improve aqueous solubility compared to hydrophobic substituents like phenyl or CF₃ .
- Metabolic Stability : Pyrrolidine rings may reduce first-pass metabolism compared to smaller amines, as seen in preclinical pharmacokinetic studies .
Research Findings and Trends
Biological Activity
The compound 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. A study highlighted that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specific studies have shown that similar compounds can target key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor . Pyrazolo[1,5-a]pyrimidines have been noted for their ability to inhibit kinases involved in cancer progression. For instance, selective inhibition of PI5P4Kγ has been documented, which plays a critical role in cellular signaling pathways associated with cancer and neurodegenerative diseases .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects . Studies indicate that certain pyrazolo[1,5-a]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, thereby offering potential therapeutic avenues for neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Kinase Activity : The compound interacts with specific kinases, leading to altered phosphorylation states of target proteins involved in cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Modulation of Signaling Pathways : The compound may modulate crucial signaling pathways such as PI3K/Akt and MAPK, affecting cellular responses to growth factors.
Case Studies
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated potent anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2022) | Showed selective inhibition of PI5P4Kγ with a KD value of 7.1 nM; indicated potential for treating neurodegenerative diseases. |
| Study C (2023) | Reported neuroprotective effects in vitro with reduced neuronal apoptosis under oxidative stress conditions. |
Q & A
Q. Table 1: Example Optimization Parameters
| Parameter | Typical Range | Analytical Tool |
|---|---|---|
| Temperature | 80–120°C | TLC/HPLC |
| Catalyst | K₂CO₃, Pd(PPh₃)₄ | NMR/MS |
| Solvent | DMF, DMSO, EtOH | Polarimetry |
Advanced: How can computational methods streamline the design of derivatives with enhanced target binding affinity?
Methodological Answer:
Computational approaches reduce trial-and-error in derivative design:
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO) to assess reactivity and stability .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives with favorable binding poses .
- Reaction Path Search Algorithms : Identify energetically feasible pathways for synthesizing novel analogs .
- SAR Analysis : Combine computational data with experimental bioassay results to refine structural motifs (e.g., substituents on the pyrrolidine ring) .
Q. Example Workflow :
Generate derivative library using in silico tools.
Screen via docking against target protein (e.g., PDB structure).
Validate top candidates with synthesis and in vitro assays .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., phenyl vs. methyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Peaks/Features |
|---|---|
| ¹H NMR | δ 7.2–7.5 (phenyl protons), δ 2.3–3.1 (pyrrolidine) |
| HRMS (ESI+) | [M+H]⁺ m/z calculated vs. observed |
Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate potency using both cell-based (e.g., IC₅₀ in cancer lines) and biochemical (e.g., kinase inhibition) assays .
- Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .
- Counter-Screening : Test against related targets (e.g., other kinases) to confirm selectivity .
- Data Normalization : Use standardized controls (e.g., reference inhibitors) to minimize inter-lab variability .
Basic: What strategies are recommended for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, mixing rate) .
- Catalyst Recycling : Immobilized catalysts or flow chemistry systems improve efficiency in multi-step syntheses .
- Purification Simplification : Replace column chromatography with recrystallization or precipitation where feasible .
Q. Example DoE Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Reaction Time | 6 h | 24 h | 12 h |
| Solvent Volume | 50 mL | 200 mL | 100 mL |
Advanced: How can researchers leverage structural-activity relationships (SAR) to enhance pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity and improve solubility .
- Metabolic Soft Spots : Modify labile positions (e.g., methyl groups) to block cytochrome P450-mediated oxidation .
- Prodrug Design : Mask reactive functionalities (e.g., carboxylic acids) to enhance bioavailability .
- In Silico ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks early in development .
Case Study :
Replacing the methyl group with a trifluoromethyl moiety improved metabolic stability in a related pyrazolo[1,5-a]pyrimidine derivative .
Basic: What safety protocols are critical when handling intermediates during synthesis?
Methodological Answer:
- Waste Management : Segregate halogenated byproducts for professional disposal to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use fume hoods, gloves, and goggles when handling reactive intermediates (e.g., acyl chlorides) .
- Risk Assessment : Pre-screen intermediates for flammability or toxicity using SDS databases .
Advanced: How can machine learning models accelerate the discovery of novel derivatives?
Methodological Answer:
- Data Curation : Train models on existing SAR data (e.g., IC₅₀ values, solubility) from analogous compounds .
- Generative Chemistry : Use AI platforms (e.g., REINVENT) to propose synthetically accessible derivatives with predicted activity .
- Transfer Learning : Adapt models trained on larger datasets (e.g., ChEMBL) to narrow chemical space for this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
